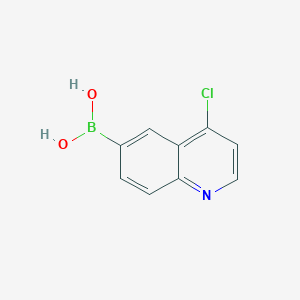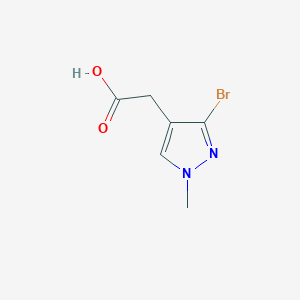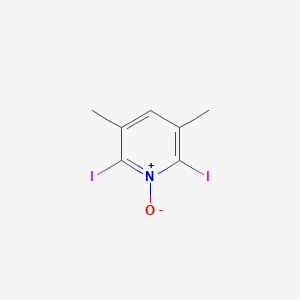
2,6-Diiodo-3,5-dimethylpyridine-1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diiodo-3,5-dimethylpyridine-1-oxide is a halogenated pyridine derivative This compound is characterized by the presence of two iodine atoms at the 2 and 6 positions, and two methyl groups at the 3 and 5 positions on the pyridine ring, with an oxide group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diiodo-3,5-dimethylpyridine-1-oxide typically involves the iodination of 3,5-dimethylpyridine-1-oxide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve selective iodination at the 2 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,6-Diiodo-3,5-dimethylpyridine-1-oxide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or other substituents.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,6-Diiodo-3,5-dimethylpyridine-1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-diiodo-3,5-dimethylpyridine-1-oxide involves its interaction with molecular targets through its iodine atoms and the pyridine ring. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dibromo-3,5-dimethylpyridine: Similar structure but with bromine atoms instead of iodine.
2,6-Diiodo-3,5-dimethoxypyridine: Contains methoxy groups instead of methyl groups.
2,6-Diiodo-3-methoxypyridine: Similar but with only one methoxy group
Uniqueness
2,6-Diiodo-3,5-dimethylpyridine-1-oxide is unique due to the presence of both iodine atoms and the oxide group, which confer distinct reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C7H7I2NO |
|---|---|
分子量 |
374.95 g/mol |
IUPAC名 |
2,6-diiodo-3,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7I2NO/c1-4-3-5(2)7(9)10(11)6(4)8/h3H,1-2H3 |
InChIキー |
JRKRZHLMIKMPJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C([N+](=C1I)[O-])I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


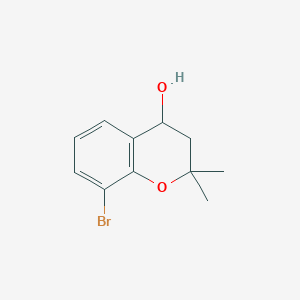
![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)

![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)
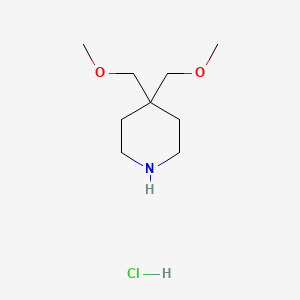
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)
![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
